molecular formula C9H13N3O B1418199 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one CAS No. 391953-90-5

2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one

Cat. No. B1418199
M. Wt: 179.22 g/mol
InChI Key: DJXOCPHFYNUINN-UHFFFAOYSA-N
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Description

“2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one” is a chemical compound with the CAS Number 391953-90-5 . It has a molecular weight of 179.219 and a molecular formula of C9H13N3O .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 351.1±42.0 °C at 760 mmHg . The melting point isn’t available . It has a flash point of 166.2±27.9 °C . The exact mass is 179.105865 and the LogP is -1.25 .

Scientific Research Applications

    Pyrimido[1,2-a]benzimidazoles

    These compounds have been studied for their pharmacological use . Nitrogen-containing heterocyclic compounds form the basis of many natural and synthetic biologically active substances. More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure . Azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines, are currently of great practical importance .

    Pyrido[2,3-d]pyrimidines

    These compounds are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .

    1,3,4-Thiadiazoles, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines

    A novel series of these compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

    Pyrimido[1,2-a]benzimidazoles

    The review presents data on the synthesis as well as studies of biological activity of new derivatives of pyrimido [1,2-a]benzimidazoles published over the last decade . Nitrogen-containing heterocyclic compounds form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

    Synthesis from acyclic reactants

    In light of observations, 4-isothiocyanato-4-methylpentan-2-one (1) was reacted with propane-1,3-diamine (2) in a molar ratio of 3:1 to afford the anticipated product, pyrimidopyrimidine-thione 3, in excellent yield .

properties

IUPAC Name

2-methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXOCPHFYNUINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCNCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
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2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Reactant of Route 3
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
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2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Reactant of Route 5
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2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Reactant of Route 6
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one

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